2-(Tetrahydro-3-furanyl)ethanol

Drug Design ADME Physicochemical Property Prediction

2-(Tetrahydro-3-furanyl)ethanol (CAS 130990-25-9), also referred to as 2-(oxolan-3-yl)ethanol, is a cyclic ether alcohol featuring a saturated five-membered tetrahydrofuran ring bearing an ethanol side chain at the 3-position. The compound possesses the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 130990-25-9
Cat. No. B168384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tetrahydro-3-furanyl)ethanol
CAS130990-25-9
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESC1COCC1CCO
InChIInChI=1S/C6H12O2/c7-3-1-6-2-4-8-5-6/h6-7H,1-5H2
InChIKeySVNHEBUGYPWWOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Tetrahydro-3-furanyl)ethanol (CAS 130990-25-9) – Core Properties and Procurement Baseline


2-(Tetrahydro-3-furanyl)ethanol (CAS 130990-25-9), also referred to as 2-(oxolan-3-yl)ethanol, is a cyclic ether alcohol featuring a saturated five-membered tetrahydrofuran ring bearing an ethanol side chain at the 3-position [1]. The compound possesses the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . Its computed descriptors include an XLogP3-AA value of 0.1 and a topological polar surface area (TPSA) of 29.5 Ų . In its neat form, it is a colorless liquid, typically supplied at purities of 95% to ≥97% for research and development applications .

Why Generic Substitution of 2-(Tetrahydro-3-furanyl)ethanol with Other Cyclic Ether Alcohols is Problematic


Substituting 2-(tetrahydro-3-furanyl)ethanol with other cyclic ether alcohols, such as its six-membered tetrahydropyran analog or the isomeric 3-(hydroxymethyl)tetrahydrofuran, introduces significant changes in lipophilicity, hydrogen bonding capacity, and ring strain that directly impact its performance as a synthetic building block [1]. For instance, the five-membered ring of the target compound confers a specific combination of steric bulk and conformational flexibility, with two rotatable bonds, distinct from the more rigid or extended geometries of alternatives . These structural variations lead to quantifiable differences in key property predictors like LogP and TPSA, which are critical for optimizing ADME profiles in drug discovery and fine-tuning reactivity in organic synthesis .

Quantitative Differentiation of 2-(Tetrahydro-3-furanyl)ethanol from Structural Analogs


Lower Calculated Lipophilicity vs. 6-Membered Pyran Analog

2-(Tetrahydro-3-furanyl)ethanol possesses a lower computed lipophilicity (XLogP3-AA = 0.1) compared to its six-membered ring analog, 2-(tetrahydro-2H-pyran-4-yl)ethanol, for which the computed XLogP3-AA is approximately 0.9 [1][2]. This 0.8 log unit difference reflects the reduced hydrophobic surface area contributed by the five-membered tetrahydrofuran ring relative to the tetrahydropyran ring.

Drug Design ADME Physicochemical Property Prediction

Increased Conformational Flexibility vs. 3-(Hydroxymethyl)tetrahydrofuran

The target compound possesses two rotatable bonds, compared to only one rotatable bond in its closest isomer, 3-(hydroxymethyl)tetrahydrofuran [1][2]. This difference arises from the ethanol side chain in 2-(tetrahydro-3-furanyl)ethanol versus the direct hydroxymethyl attachment in the isomer.

Synthetic Chemistry Molecular Recognition Structural Biology

Retention of Hydrogen Bonding Capacity with Altered Ring Electronics vs. Acyclic Ethanol

2-(Tetrahydro-3-furanyl)ethanol maintains the same number of hydrogen bond donors (1) and acceptors (2) as simple ethanol, but with a significant increase in molecular weight (116.16 g/mol vs. 46.07 g/mol) and the introduction of a cyclic ether constraint [1][2]. This retains the core hydrogen-bonding capacity while adding the steric and electronic properties of the tetrahydrofuran ring.

Medicinal Chemistry Chemical Biology Synthetic Methodology

Potential for Improved Solubility and Oral Bioavailability vs. Aromatic Analogs

As a saturated cyclic ether, the tetrahydrofuran moiety in 2-(tetrahydro-3-furanyl)ethanol offers a lower fraction of sp³ hybridized carbons (Fsp³) compared to aromatic analogs like furan-3-ethanol, while increasing three-dimensionality [1]. For the related compound 2-[(3R)-Tetrahydro-3-furanyl]ethanol, a computed LogP of -0.49 has been reported, suggesting a strong hydrophilic character compared to aromatic analogs which are typically more lipophilic .

Drug Discovery Pharmacokinetics Bioisosteres

Optimal Application Scenarios for Procuring 2-(Tetrahydro-3-furanyl)ethanol (CAS 130990-25-9)


Fine-Tuning Lipophilicity in Lead Optimization Programs

When a medicinal chemistry program requires reducing the LogP of a lead series to improve aqueous solubility and mitigate metabolic liabilities, 2-(tetrahydro-3-furanyl)ethanol serves as a targeted building block. Its computed XLogP3-AA of 0.1 represents a significant 0.8 log unit decrease compared to its six-membered pyran analog [1]. Procuring this specific compound enables chemists to install a polar, saturated heterocycle that lowers overall compound lipophilicity, a key strategy for enhancing developability profiles.

Expanding Conformational Diversity in Chemical Libraries

In the construction of diverse screening libraries, 2-(tetrahydro-3-furanyl)ethanol offers a unique conformational profile defined by its two rotatable bonds [1]. This is in direct contrast to the more rigid 3-(hydroxymethyl)tetrahydrofuran isomer, which has only one rotatable bond . Procuring this compound allows library designers to access a distinct area of chemical space, introducing greater flexibility and potentially uncovering novel binding modes that are inaccessible with more constrained analogs.

Replacing Aromatic Rings in Bioisosteric Replacements

For drug discovery projects seeking to replace a metabolically labile aromatic ring or reduce planar aromatic stacking, 2-(tetrahydro-3-furanyl)ethanol provides a non-planar, saturated bioisostere. Evidence shows that its saturated tetrahydrofuran core yields a much lower LogP (e.g., -0.49 for a related derivative) compared to aromatic furan analogs, which are typically more lipophilic [1]. Procuring this building block supports the implementation of a validated medicinal chemistry tactic for improving potency, selectivity, and pharmacokinetic properties.

Synthesis of Chiral Tetrahydrofuran Derivatives for Fine Chemicals

The presence of a chiral center at the 3-position of the tetrahydrofuran ring in 2-(tetrahydro-3-furanyl)ethanol makes it a valuable starting material for synthesizing enantiomerically enriched building blocks. While the commercial product is often a racemic mixture, the structural data for the (3R)-enantiomer confirm the potential for accessing optically pure forms [1]. Procuring this compound provides a gateway to a class of chiral alcohols used in the synthesis of high-value fine chemicals, agrochemicals, and pharmaceutical intermediates.

Technical Documentation Hub

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